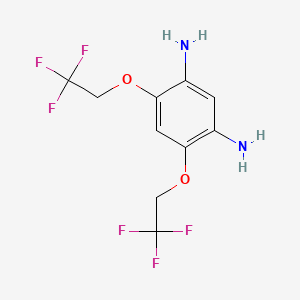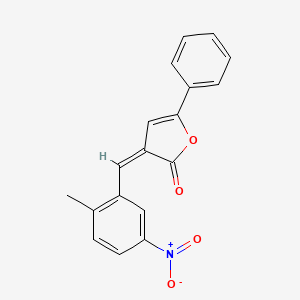![molecular formula C15H12ClNO2S B5521251 4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5521251.png)
4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one is a useful research compound. Its molecular formula is C15H12ClNO2S and its molecular weight is 305.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.0277275 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research has explored the synthesis and characterization of compounds similar to 4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one. For instance, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas and their characterization using various techniques like FT-IR, NMR, and X-ray diffraction has been investigated. These studies contribute to understanding the properties and potential applications of such compounds in various fields including material science and pharmaceuticals (Yu Zhang et al., 2018).
Nonlinear Optical Properties
Compounds with structural similarities to this compound have been studied for their nonlinear optical (NLO) properties. These studies involve density functional theory (DFT) calculations and time-dependent DFT to estimate the photophysical properties of molecules, which can be crucial for their application in optoelectronic devices (A. Hussain et al., 2020).
Molecular Docking and Antimicrobial Activity
Some derivatives of pyridine, similar to the compound , have been synthesized and subjected to molecular docking screenings against target proteins. These compounds have also shown antimicrobial and antioxidant activity, indicating their potential use in the development of new therapeutic agents (E. M. Flefel et al., 2018).
Application in Organic Synthesis
Studies have also focused on the use of similar compounds in organic synthesis. For example, the synthesis of 4-functionalized pyridine-based ligands, which is important for developing metal coordination complexes, has been explored. These ligands can act as terdentate ligands for metal ions, which is significant for catalysis and material science applications (T. Vermonden et al., 2003).
Optical and Electronic Properties
The study of compounds like this compound has extended to understanding their optical and electronic properties. This includes exploring their interaction environments using Hirshfeld surface analysis and assessing their melting temperatures, which is important for materials science and electronic applications (J. Gallagher et al., 2022).
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-furo[3,4-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c1-9-6-11-7-19-15(18)13(11)14(17-9)20-8-10-4-2-3-5-12(10)16/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZBFCYGTHGHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC3=CC=CC=C3Cl)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5521187.png)

![3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5521198.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5521227.png)
![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)
![N-(3,5-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5521237.png)
![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5521258.png)

![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)
![4-[(2-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521276.png)
